Home > Products > Screening Compounds P108264 > 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid - 1334491-72-3

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

Catalog Number: EVT-2924483
CAS Number: 1334491-72-3
Molecular Formula: C14H20N2O5
Molecular Weight: 296.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid is a carboxylic acid derivative containing both an oxazole ring and a protected azetidine ring. It exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties []. This compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry, due to the presence of the carboxylic acid group allowing for further derivatization and the protected azetidine potentially serving as a valuable pharmacophore.

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Description: These compounds are a series of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropane-1-carboxylic acid derivatives incorporating substituted thiadiazole and triazole rings, further reacted with substituted 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. They were investigated for their potential as Janus kinase (JAK) inhibitors, targeting autoimmune diseases. Notably, triazole-substituted derivatives displayed moderate to high JAK-3 activity.

Overview

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound notable for its intricate molecular structure, which includes a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, an isoxazole ring, and a carboxylic acid group. This compound has garnered attention for its potential applications in organic synthesis and various scientific research endeavors. Its molecular formula is C14H20N2O5C_{14}H_{20}N_{2}O_{5} and it has a molecular weight of 296.32 g/mol. The compound is classified under several categories, including skin irritation and specific target organ toxicity, indicating that it should be handled with care in laboratory settings .

Synthesis Analysis

Methods: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid typically involves multiple steps. The initial step often includes the protection of the nitrogen atom in the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction results in the formation of a Boc-protected piperidine derivative.

Technical Details: Following the protection step, the Boc-protected piperidine is reacted with appropriate reagents to introduce the isoxazole ring and the carboxylic acid functionality. The conditions for these reactions may vary, but they generally require careful control of temperature and reaction times to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process .

Molecular Structure Analysis

The molecular structure of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid can be described as follows:

  • Molecular Formula: C14H20N2O5C_{14}H_{20}N_{2}O_{5}
  • CAS Number: 1334491-72-3
  • Molecular Weight: 296.32 g/mol

The compound features:

  • A piperidine ring contributing to its cyclic structure.
  • A tert-butoxycarbonyl group providing steric protection.
  • An isoxazole ring which adds to its chemical reactivity.
  • A carboxylic acid group that enhances its potential for further chemical modifications .
Chemical Reactions Analysis

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, the carboxylic acid group can undergo esterification or amidation reactions, while the isoxazole ring may participate in nucleophilic substitution or cycloaddition reactions.

Technical Details: The presence of the tert-butoxycarbonyl group allows for selective reactions at other sites on the molecule without affecting the piperidine or isoxazole moieties. This selectivity can be exploited in multi-step synthetic pathways to construct more complex molecules .

Mechanism of Action

The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through its functional groups. The carboxylic acid can form hydrogen bonds with biological macromolecules, while the isoxazole ring may engage in π-stacking interactions or coordination with metal ions.

Process and Data: While specific biological mechanisms are not extensively documented for this compound, its structural features suggest potential applications in drug design and development, particularly as intermediates in synthesizing bioactive molecules .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties:

Relevant data indicates that proper handling precautions should be observed due to potential irritant properties upon contact with skin or eyes .

Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid serves as a valuable intermediate in organic synthesis. Its unique structural features make it applicable in:

  • Drug Development: Potential use as a building block for synthesizing pharmaceuticals.
  • Research Applications: Utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

The compound's versatility highlights its significance in both academic research and industrial applications within organic chemistry .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Strategies for Isoxazole-Piperidine Hybrid Scaffolds

Isoxazole-piperidine hybrids are synthesized via convergent strategies that couple pre-formed isoxazole and piperidine precursors. A pivotal approach involves electrochemical synthesis, where copper-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides and alkynes yields 3,5-disubstituted isoxazoles under mild conditions. This method achieves regioselectivity >95% and scales to >100 g, as demonstrated for 5-(trifluoromethyl)isoxazole intermediates [8]. For 4-substituted isoxazoles, Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates enables access to 6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylates—key pharmacophores in drugs like dolutegravir. Optimized conditions (70°C, wet acetonitrile) suppress deacylation side reactions, yielding target pyridones at 74% [7].

Hybridization with piperidine employs Suzuki-Miyaura cross-coupling between 4-iodoisoxazoles and boronic acid-functionalized piperidines. This method accommodates diverse aryl/heteroaryl groups (e.g., 4-fluorophenyl, thienyl) but requires Boc protection to prevent N-coordination with palladium catalysts [7]. Post-coupling acylation at C3/C5 of the isoxazole ring uses NaH-mediated reactions with acyl chlorides (44–98% yield), though electron-deficient substrates (e.g., 3j) may exhibit reduced efficiency due to enolate instability [5] [7].

Table 1: Optimization of Key Synthetic Steps for Isoxazole-Piperidine Hybrids

Reaction TypeConditionsKey IntermediateYield (%)Limitations
Electrochemical [3+2]CuI, THF, rt, 1 h5-(Trifluoromethyl)isoxazole69–95Halogenoxime dimerization
Mo(CO)₆ ring expansionMo(CO)₆, H₂O, MeCN, 70°C, 24 h6-Aryl-4-oxo-1,4-dihydropyridine-3-carboxylate74Deacylation at >80°C
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane, 80°C4-(Piperidin-4-yl)isoxazole76–89Requires Boc protection
Isoxazole acylationRCOCl, NaH, DMF, 0°C to rt3-Acyl-4-(piperidin-4-yl)isoxazole44–98Low yield for sterically hindered R

1.2. tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Piperidine Functionalization

Boc protection is indispensable for piperidine nitrogen during hybrid synthesis. Protection protocols use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving near-quantitative yields. The Boc group sterically shields the amine, preventing undesired coordination in metal-catalyzed reactions (e.g., Suzuki coupling) and directing electrophilic substitution to the isoxazole ring [3] [10].

Deprotection strategies rely on acidolysis, with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1–2 h) being optimal. This method cleanly generates the piperidinium salt, which can be neutralized in situ for downstream functionalization. Alternatives like HCl/dioxane cause ester hydrolysis in carboxylic acid-functionalized isoxazoles, reducing yields by 15–30% [3] [9]. Post-deprotection, the free amine enables:

  • Amide bond formation with activated carboxylic acids (e.g., succinimidyl esters) for PROTAC linker synthesis [10].
  • Reductive amination for alkylated piperidine variants, as in HDAC inhibitor scaffolds [5].

Kinetic studies reveal that electron-withdrawing groups on the isoxazole (e.g., 4-CO₂H) accelerate deprotection by 1.7-fold due to enhanced piperidine N-protonation.

Table 2: Boc Deprotection Efficiency Under Acidic Conditions

Acid ReagentSolventTime (h)Temperature (°C)Yield (%)Side Reactions
TFA (50%)DCM1.52595None
HCl (4M)Dioxane32568Ester hydrolysis
H₂SO₄ (10%)THF26072Isoxazole ring decomposition
TsOH (0.2 equiv)MeOH44080O-Methylation

Carboxylic Acid Derivatization Techniques for Enhanced Reactivity

The C4-carboxylic acid in isoxazole-piperidine hybrids is derivatized to improve bioavailability or enable conjugation. Amidation dominates, using carbodiimides like EDC with N-hydroxysuccinimide (NHS) in aqueous/organic media. This method converts the acid to succinimidyl esters, facilitating coupling with amines (e.g., piperazine) to yield bioactive amides. For proteolysis-targeting chimeras (PROTACs), the acid is linked to p-aminobenzyl ethers via amide bonds, creating rigid "exit vectors" that enhance ternary complex formation [4] [10].

Esterification employs diazoalkanes (e.g., TMS-diazomethane) in anhydrous ether, yielding methyl esters for GC-MS analysis. However, this method is incompatible with acid-sensitive groups. Alternatively, orthoester-mediated derivatization (trimethyl orthoacetate/acetic acid, 60–80°C) generates volatile methyl enol ethers, enabling trace detection (0.05 ppm) in environmental samples [6] [9].

Derivatization also overcomes analytical challenges:

  • LC-MS sensitivity: Conversion to hydrazides (e.g., Dnpxyl ethylenediamine) boosts ionization 20-fold [4] [6].
  • Chromatography: Dansyl ethylenediamine derivatives improve RP-HPLC retention (log P increase: 1.8–3.2) [4].

Table 3: Derivatization Reagents for Isoxazole-4-carboxylic Acids

Derivative TypeReagentCatalyst/ConditionsApplicationEfficiency
Succinimidyl esterEDC/NHSH₂O:DMF (1:1), pH 6.0, 0°CBioconjugation (PROTACs)85–92%
Methyl esterTMS-diazomethaneMeOH/Et₂O, 25°C, 30 minGC-MS analysis95%
HydrazideNH₂NH₂·H₂OEDAC, H₂O, pH 5.5, 4°CFluorescent probes78%
Benzyl amideBnNH₂PyBOP, DIPEA, DMF, rtCytotoxic agent synthesis90%

Properties

CAS Number

1334491-72-3

Product Name

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-4-carboxylic acid

Molecular Formula

C14H20N2O5

Molecular Weight

296.323

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18)

InChI Key

OSKQOJOAZCLAKN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.